2-Methoxymorpholine
Overview
Description
2-Methoxymorpholine is an organic compound with the molecular formula C5H11NO2. It is a derivative of morpholine, where a methoxy group is substituted at the second position of the morpholine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It’s worth noting that morpholines, a class of compounds to which 2-methoxymorpholine belongs, are widely embedded in compounds with a range of biological activities .
Mode of Action
The synthesis of modified morpholino monomers was performed through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under lewis acid conditions . The this compound is the key intermediate for the direct installation of the nucleobase .
Biochemical Pathways
It’s known that the pathways that break down larger molecules into smaller ones are called catabolism, and the pathways that synthesize larger biomolecules from smaller ones are known as anabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of morpholino monomers, which are crucial in the development of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, blocking the transfer of genetic information and the production of proteins .
Cellular Effects
The specific cellular effects of 2-Methoxymorpholine are not well-documented. Related compounds have been shown to have significant effects on cells. For example, the methoxymorpholine derivative of doxorubicin has been shown to have a potent effect on human leukemia and lymphoma cell lines .
Molecular Mechanism
It is known that the compound is a key intermediate in the synthesis of morpholino monomers . These monomers are used in the creation of oligonucleotides that can interact selectively with RNA targets, influencing gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that the compound plays a role in the synthesis of morpholino monomers , which are involved in the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxymorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with methanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of morpholine is replaced by a methoxy group .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxymorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Methoxymorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and polymers.
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the methoxy group.
2-Ethoxymorpholine: Similar structure with an ethoxy group instead of a methoxy group.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 2-Methoxymorpholine is unique due to its methoxy group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxymorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-5-4-6-2-3-8-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODGULJMZNRBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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